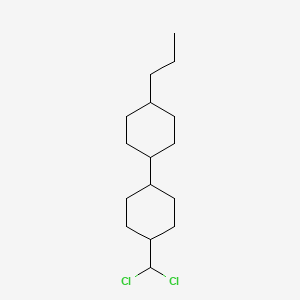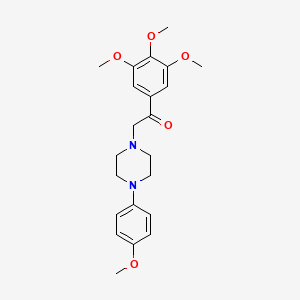
Trans-4-(trans-4-propylcyclohexyl)cyclohexylmethylenechloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves the reaction of 4-propylcyclohexyl with cyclohexyl methylene chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity.
Chemical Reactions Analysis
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted under controlled temperatures and pressures.
Scientific Research Applications
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies involving cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride include:
4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane: Another structurally related compound with variations in its chemical reactivity and uses.
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride stands out due to its unique combination of stability and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H28Cl2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28Cl2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-16H,2-11H2,1H3 |
InChI Key |
QLQOEVUDATZFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)










